molecular formula C22H21O2P B024862 (Ethoxycarbonylmethylene)triphenylphosphorane CAS No. 1099-45-2

(Ethoxycarbonylmethylene)triphenylphosphorane

Cat. No. B024862
CAS RN: 1099-45-2
M. Wt: 348.4 g/mol
InChI Key: IIHPVYJPDKJYOU-UHFFFAOYSA-N
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Patent
US06800772B2

Procedure details

Ethyl bromoacetate (14.4 g, 0.094 mol) was added dropwise over 30 min to a stirred solution of 26.2 g (0.1 mol) of triphenylphosphine in 120 ml of benzene maintained at 35 38° C. After stirring for additional 12 h at room temperature the precipitate was filtered and washed twice with hexane to give 34.7 g (86%) of (carboethoxymethyl)-triphenylphosphonium bromide, m.p. 159 160° C. 115 ml of 10% aqueous sodium hydroxide was added dropwise with cooling at 5° C. to a stirred suspension of 118.4 g (0.276 mol) of the bromide in 500 ml of water and 200 ml of chloroform containing a small amount of phenolphthalein. Stirring was continued over 30 min period without external cooling followed by adding 500 ml of chloroform to give clear layers. The aqueous layer was extracted three times with 100 ml of chloroform and the combined chloroform fractions were dried over sodium sulfate and concentrated in vacuo. Crystallization of the residue from 180 ml of 1:1 mixture of benzene and hexane gave 86.1 g (90%) of pure (carboethoxymethylene)triphenylphosphorane, m.p. 119 120° C.
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
118.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br-].[C:4]([CH2:9][P+:10]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O:6][CH2:7][CH3:8])=[O:5].C1C=CC2C(C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)OC(=O)C=2C=1>O.C(Cl)(Cl)Cl>[C:4]([CH:9]=[P:10]([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)([O:6][CH2:7][CH3:8])=[O:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
115 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
118.4 g
Type
reactant
Smiles
[Br-].C(=O)(OCC)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
159 160° C
TEMPERATURE
Type
TEMPERATURE
Details
without external cooling
CUSTOM
Type
CUSTOM
Details
to give clear layers
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted three times with 100 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined chloroform fractions were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Crystallization of the residue
ADDITION
Type
ADDITION
Details
from 180 ml of 1:1 mixture of benzene and hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 86.1 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.